1-(2-Bromo-4-chloropyridin-3-yl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-4-chloropyridin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H8BrClN2·2HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Vorbereitungsmethoden
The synthesis of 1-(2-Bromo-4-chloropyridin-3-yl)methanamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-chloropyridine.
Reaction with Methanamine: The 2-bromo-4-chloropyridine is reacted with methanamine under controlled conditions to form the desired product.
Purification: The resulting compound is then purified through recrystallization or other suitable methods to obtain this compound in high purity.
Industrial production methods may involve similar steps but are scaled up to produce larger quantities. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure maximum yield and purity.
Analyse Chemischer Reaktionen
1-(2-Bromo-4-chloropyridin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms. Common reagents include sodium hydroxide and potassium carbonate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. .
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-4-chloropyridin-3-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-4-chloropyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromo-4-chloropyridin-3-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:
(4-Chloropyridin-3-yl)methanamine dihydrochloride: Similar structure but lacks the bromine atom.
(2-Chloropyridin-4-yl)methanamine dihydrochloride: Similar structure but with different positioning of chlorine and bromine atoms.
(4-Bromopyridin-2-yl)methanamine dihydrochloride: Similar structure but with different positioning of chlorine and bromine atoms .
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.
Eigenschaften
Molekularformel |
C6H8BrCl3N2 |
---|---|
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
(2-bromo-4-chloropyridin-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C6H6BrClN2.2ClH/c7-6-4(3-9)5(8)1-2-10-6;;/h1-2H,3,9H2;2*1H |
InChI-Schlüssel |
MFIXIVRUWNOWPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1Cl)CN)Br.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.